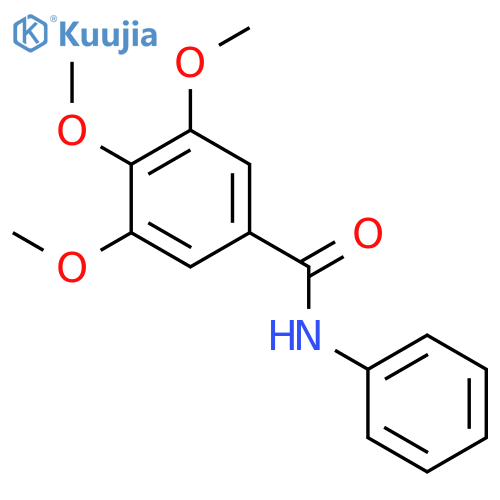

Cas no 3940-75-8 (3,4,5-Trimethoxy-N-phenylbenzamide)

3940-75-8 structure

商品名:3,4,5-Trimethoxy-N-phenylbenzamide

3,4,5-Trimethoxy-N-phenylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3,4,5-Trimethoxy-N-phenylbenzamide

- Benzamide,3,4,5-trimethoxy-N-phenyl-

- 3,4,5-TRIMETHOXYBENZANILIDE

- 3,4,5-Trimethoxy-benzoesaeure-anilid

- 3,4,5-trimethoxy-benzoic acid anilide

- 3.4.5-Trimethoxybenzanilid

- AC1L76AR

- AC1Q47LY

- AH-034

- NSC201851

- Oprea1_446561

- SureCN707585

- Trimethylaethergallussaeure-anilid

- AH-034/07291056

- BRD-K27616122-001-01-8

- MFCD00032180

- NSC-201851

- Z27782723

- PCAHHUDNCNWNIG-UHFFFAOYSA-N

- 3,4,5-Trimethoxy-benzoyl-anilin

- AM803834

- AKOS001031853

- 3940-75-8

- 3,4,5-trimethoxy-N-phenylbenzamide (5)

- AB00710170-01

- EU-0051018

- BDBM202559

- DTXSID10308064

- SCHEMBL707585

- DS-009760

- STK731713

-

- MDL: MFCD00032180

- インチ: InChI=1S/C16H17NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)

- InChIKey: PCAHHUDNCNWNIG-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 287.11581

- どういたいしつりょう: 287.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 56.8Ų

じっけんとくせい

- PSA: 56.79

- LogP: 3.03770

3,4,5-Trimethoxy-N-phenylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019112913-1g |

3,4,5-Trimethoxy-N-phenylbenzamide |

3940-75-8 | 95% | 1g |

$554.40 | 2023-09-02 | |

| Aaron | AR00D0RD-500mg |

3,4,5-TRIMETHOXYBENZANILIDE |

3940-75-8 | 95% | 500mg |

$360.00 | 2023-12-15 | |

| Aaron | AR00D0RD-1g |

3,4,5-TRIMETHOXYBENZANILIDE |

3940-75-8 | 95% | 1g |

$510.00 | 2023-12-15 | |

| abcr | AB592490-1g |

3,4,5-Trimethoxy-N-phenylbenzamide; . |

3940-75-8 | 1g |

€855.50 | 2024-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735129-1g |

3,4,5-Trimethoxy-n-phenylbenzamide |

3940-75-8 | 98% | 1g |

¥3900.00 | 2024-05-15 | |

| Alichem | A019112913-5g |

3,4,5-Trimethoxy-N-phenylbenzamide |

3940-75-8 | 95% | 5g |

$1046.36 | 2023-09-02 | |

| 1PlusChem | 1P00D0J1-100mg |

3,4,5-TRIMETHOXYBENZANILIDE |

3940-75-8 | 95% | 100mg |

$158.00 | 2024-05-03 | |

| 1PlusChem | 1P00D0J1-250mg |

3,4,5-TRIMETHOXYBENZANILIDE |

3940-75-8 | 95% | 250mg |

$240.00 | 2024-05-03 | |

| Aaron | AR00D0RD-100mg |

3,4,5-TRIMETHOXYBENZANILIDE |

3940-75-8 | 95% | 100mg |

$164.00 | 2023-12-15 | |

| Aaron | AR00D0RD-250mg |

3,4,5-TRIMETHOXYBENZANILIDE |

3940-75-8 | 95% | 250mg |

$258.00 | 2023-12-15 |

3,4,5-Trimethoxy-N-phenylbenzamide 関連文献

-

1. Index of subjects, 1944

-

Khima Pandey,Manoj Kumar Muthyala,Sunita Choudhary,Anil Kumar RSC Adv. 2015 5 13797

-

3. Formula index

3940-75-8 (3,4,5-Trimethoxy-N-phenylbenzamide) 関連製品

- 1522-67-4(3,4-Dimethoxybenzanilide)

- 7472-54-0(p-Benzanisidide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3940-75-8)3,4,5-Trimethoxy-N-phenylbenzamide

清らかである:99%

はかる:1g

価格 ($):358